molecular formula C26H24N2O2 B2565716 N-(furan-2-ylmethyl)-3,3-diphenyl-N-(pyridin-2-ylmethyl)propanamide CAS No. 1286710-05-1

N-(furan-2-ylmethyl)-3,3-diphenyl-N-(pyridin-2-ylmethyl)propanamide

Cat. No.: B2565716
CAS No.: 1286710-05-1
M. Wt: 396.49
InChI Key: ZGEWUNTWMYULSR-UHFFFAOYSA-N
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Description

N-(furan-2-ylmethyl)-3,3-diphenyl-N-(pyridin-2-ylmethyl)propanamide is a complex organic compound that features a furan ring, a pyridine ring, and a diphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(furan-2-ylmethyl)-3,3-diphenyl-N-(pyridin-2-ylmethyl)propanamide typically involves multi-step organic reactions. One common method involves the initial formation of the furan and pyridine derivatives, followed by their coupling with a diphenylpropanamide moiety. The reaction conditions often require the use of catalysts, such as palladium or copper, and may involve steps like Suzuki-Miyaura coupling or Buchwald-Hartwig amination .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(furan-2-ylmethyl)-3,3-diphenyl-N-(pyridin-2-ylmethyl)propanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like bromine for substitution reactions. The conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furanones, while reduction of the pyridine ring may produce piperidine derivatives .

Scientific Research Applications

N-(furan-2-ylmethyl)-3,3-diphenyl-N-(pyridin-2-ylmethyl)propanamide has several applications in scientific research:

Mechanism of Action

The mechanism by which N-(furan-2-ylmethyl)-3,3-diphenyl-N-(pyridin-2-ylmethyl)propanamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the desired therapeutic or chemical effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(furan-2-ylmethyl)-3,3-diphenyl-N-(pyridin-2-ylmethyl)propanamide is unique due to its combination of a furan ring, a pyridine ring, and a diphenyl group. This unique structure provides it with distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

N-(furan-2-ylmethyl)-3,3-diphenyl-N-(pyridin-2-ylmethyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24N2O2/c29-26(18-25(21-10-3-1-4-11-21)22-12-5-2-6-13-22)28(20-24-15-9-17-30-24)19-23-14-7-8-16-27-23/h1-17,25H,18-20H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGEWUNTWMYULSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CC(=O)N(CC2=CC=CC=N2)CC3=CC=CO3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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